4-Ketoifosfamide, (S)-
説明
4-Ketoifosfamide, (S)- is a chiral metabolite of the alkylating chemotherapeutic agent ifosfamide. It is formed stereoselectively during the hepatic metabolism of the (S)-enantiomer of ifosfamide . Structurally, it retains the oxazaphosphorine ring of the parent drug but features a ketone group at the C4 position, distinguishing it from other metabolites like 4-hydroxyifosfamide or carboxyifosfamide . Its role in ifosfamide’s therapeutic or toxic effects remains unclear, though it is considered a terminal metabolite in the drug’s degradation pathway .
特性
CAS番号 |
84681-42-5 |
|---|---|
分子式 |
C7H13Cl2N2O3P |
分子量 |
275.07 g/mol |
IUPAC名 |
(2R)-3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)/t15-/m1/s1 |
InChIキー |
PEZLCTIXHCOEOG-OAHLLOKOSA-N |
異性体SMILES |
C1CO[P@@](=O)(N(C1=O)CCCl)NCCCl |
正規SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ketoifosfamide, (S)- involves the hydroxylation of ifosfamide at the ring carbon atom 4 to form the unstable intermediate 4-hydroxyifosfamide. This intermediate rapidly degrades to form 4-Ketoifosfamide . The reaction conditions typically involve the use of cytochrome P450 enzymes in the liver .
Industrial Production Methods: Industrial production methods for 4-Ketoifosfamide, (S)- are not well-documented in the literature. the synthesis likely follows similar pathways as those used in laboratory settings, involving enzymatic hydroxylation and subsequent degradation.
化学反応の分析
反応の種類: 4-ケトイフォスファミド, (S)- は、以下のような様々な化学反応を起こします。
酸化: イフォスファミドから4-ヒドロキシイフォスファミド、さらに4-ケトイフォスファミドへの変換.
還元: カルボニル基を含む可能性のある還元反応。
一般的な試薬と条件:
酸化: 肝臓のシトクロムP450酵素.
還元: 水素化ホウ素ナトリウムなどの還元剤。
置換: アルキル化剤。
生成される主な生成物:
4-ヒドロキシイフォスファミド: 不安定な中間体。
4-ケトイフォスファミド: 4-ヒドロキシイフォスファミドの分解によって生成される安定な生成物.
科学的研究の応用
化学: 4-ケトイフォスファミド, (S)- は、アルキル化剤とその生物分子との反応に関する研究に使用されています .
生物学: DNAおよびタンパク質との相互作用に焦点を当て、細胞機能の阻害につながります .
医学: 精巣癌、卵巣癌、子宮頸癌、骨肉腫、膀胱癌、小細胞肺癌、非ホジキンリンパ腫などの様々な癌の治療における化学療法での使用の可能性について研究されています .
産業: 産業的応用は限られていますが、新しい化学療法薬の開発に使用される可能性があります。
作用機序
6. 類似化合物の比較
類似化合物:
イフォスファミド: 4-ケトイフォスファミドが由来する親化合物.
シクロホスファミド: 化学療法に用いられる別の窒素マスタードアルキル化剤。
クロラムブシル: 慢性リンパ性白血病の治療に用いられるアルキル化剤。
独自性: 4-ケトイフォスファミド, (S)- は、イフォスファミドからの特異的な形成と、生物活性分子にアルキルラジカルを導入することを可能にする高い反応性により、独特です。 この特性により、強力な抗腫瘍剤となりますが、毒性のために使用が制限されています。
類似化合物との比較
Structural Features
The table below summarizes key structural and metabolic differences between 4-ketoifosfamide and related compounds:
Pharmacokinetic Behavior
- Partitioning between Red Blood Cells (RBCs) and Plasma :
4-Ketoifosfamide exhibits a partitioning factor (RBC:plasma) of 1–2 , similar to ifosfamide and dechloroethylifosfamide. In contrast, carboxyifosfamide and IPM show higher affinity for RBCs (factor >3), suggesting RBCs may act as reservoirs for active metabolites . - This contrasts with IPM, which is formed non-stereoselectively .
Pharmacological Activity Compared to Analogues
Anti-Tumor Activity
- IPM is the primary cytotoxic metabolite of ifosfamide, with activity comparable to cyclophosphamide in murine models. However, it is one log10 less potent against tumors like B16 melanoma .
Q & A
Basic Research Questions
Q. What analytical methods are commonly employed to quantify (S)-4-Ketoifosfamide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is widely used due to its sensitivity and specificity. For example, reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, pH 3.0) achieves baseline separation of (S)-4-Ketoifosfamide from its parent compound, ifosfamide, and other metabolites. MS detection (e.g., LC-MS/MS) enhances accuracy by targeting unique fragmentation patterns (Exact Mass: 274.031683) . Validation parameters (linearity range: 0.1–100 µg/mL; limit of detection: 0.05 µg/mL) must adhere to ICH guidelines to ensure reproducibility .
Q. How is the stereochemical purity of (S)-4-Ketoifosfamide validated in synthetic pathways?
- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® AD-H columns) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents confirms enantiomeric excess (>98% for pharmacologically active (S)-enantiomer). For NMR, the splitting patterns of proton resonances (e.g., ¹H NMR at 600 MHz) in the presence of europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] differentiate enantiomers .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic (PK) data for (S)-4-Ketoifosfamide?
- Methodological Answer : Discrepancies in PK parameters (e.g., half-life variability: 3–8 hours) may arise from differences in in vitro metabolic models (e.g., human liver microsomes vs. recombinant CYP3A4 enzymes). A systematic approach includes:
- Step 1 : Replicate studies using standardized protocols (e.g., FDA Guidance for Industry on Bioanalytical Method Validation).
- Step 2 : Compare interspecies metabolic stability (e.g., murine vs. human models) to identify species-specific CYP450 interactions .
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolation (IVIVE) gaps .
Q. What strategies mitigate oxidative degradation of (S)-4-Ketoifosfamide in long-term stability studies?
- Methodological Answer : Degradation pathways (e.g., oxidation at the keto group) are minimized by:
- Experimental Design : Store samples under nitrogen atmosphere at -80°C; use antioxidants (e.g., 0.1% butylated hydroxytoluene) in formulation buffers.
- Analytical Monitoring : Track degradation products via LC-MS/MS (e.g., m/z 274→154 transition for intact (S)-4-Ketoifosfamide vs. m/z 290→170 for oxidized derivatives) .
- Statistical Analysis : Apply Arrhenius kinetics to predict shelf-life under accelerated conditions (40°C/75% RH) .
Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for (S)-4-Ketoifosfamide?
- Methodological Answer : Contradictions may stem from tumor microenvironment factors (e.g., hypoxia, pH) or metabolite conversion rates. Recommendations:
- Hypothesis Testing : Compare IC₅₀ values in 3D tumor spheroids (mimicking in vivo conditions) vs. monolayer cultures.
- Metabolite Profiling : Quantify intracellular concentrations of (S)-4-Ketoifosfamide and active metabolites (e.g., 4-hydroxyifosfamide) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Data Interpretation : Use Bland-Altman plots to assess agreement between models, considering biological variability thresholds (±20%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
